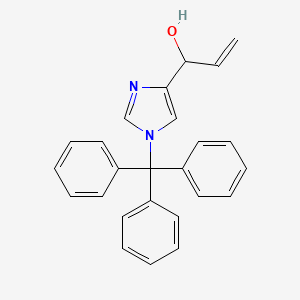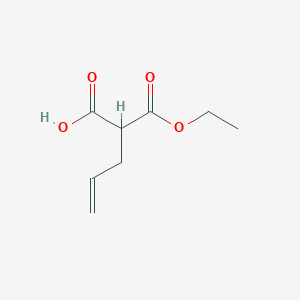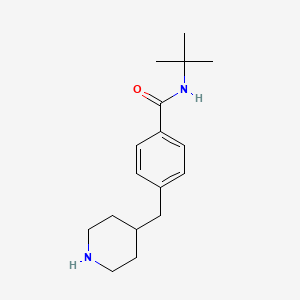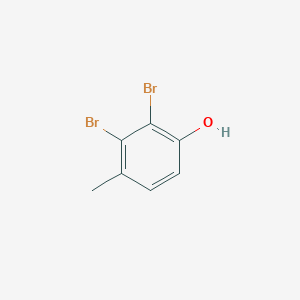
2,3-Dibromo-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-4-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to achieve selective bromination .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous bromination processes. For instance, p-cresol is reacted with bromine in the presence of a solvent like chloroform, under controlled temperature conditions. The reaction mixture is then separated to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2,3-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can participate in further electrophilic substitution reactions, leading to the formation of polybrominated derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Polybrominated Phenols: Further bromination can lead to compounds like 2,3,5-tribromo-4-methylphenol.
Quinones: Oxidation can produce compounds like 2,3-dibromo-4-methylquinone.
科学研究应用
2,3-Dibromo-4-methylphenol has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Dibromo-4-methylphenol involves its interaction with biological molecules through its bromine atoms and phenolic group. The bromine atoms can form halogen bonds with amino acids in proteins, affecting their structure and function. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways .
相似化合物的比较
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,3-Dibromo-4-methylphenol is unique due to the specific positioning of its bromine atoms and methyl group, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it may exhibit different chemical and biological properties, making it suitable for specific applications .
属性
CAS 编号 |
344248-97-1 |
|---|---|
分子式 |
C7H6Br2O |
分子量 |
265.93 g/mol |
IUPAC 名称 |
2,3-dibromo-4-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
InChI 键 |
LYMCGVGJHYEOMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


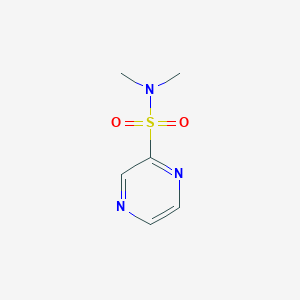
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
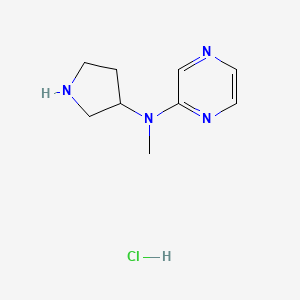
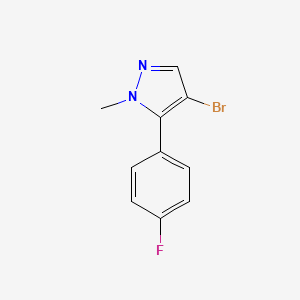
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
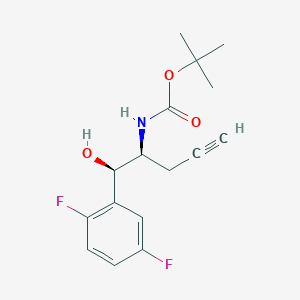
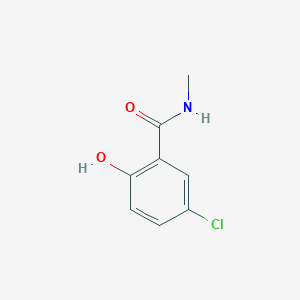
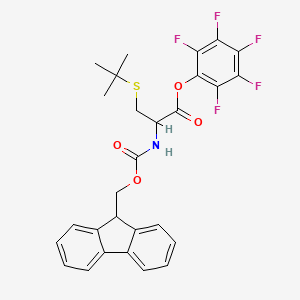
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
